molecular formula C8H4Cl3F3O B1404497 1-(Trichloromethoxy)-3-(trifluoromethyl)benzene CAS No. 1404194-92-8

1-(Trichloromethoxy)-3-(trifluoromethyl)benzene

Cat. No. B1404497
M. Wt: 279.5 g/mol
InChI Key: ADKMMGLMTPETMZ-UHFFFAOYSA-N
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Description

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often used to improve the properties of organic compounds, such as stability, lipophilicity, and bioactivity .


Synthesis Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .


Molecular Structure Analysis

The trifluoromethyl group is a strong electron-withdrawing group. This property can significantly influence the electronic structure of the molecule it is part of .


Chemical Reactions Analysis

Most of the reactions of trifluoromethyl-containing compounds belong to a class called electrophilic aromatic substitution that leaves the ring itself intact but replaces one of the attached hydrogens .


Physical And Chemical Properties Analysis

The trifluoromethyl group can enhance the stability and reduce the reactivity of organic compounds . It can also increase the lipophilicity of the compound, which can improve its bioavailability .

Scientific Research Applications

Catalysis

  • Methyltrioxorhenium acts as a catalyst for the trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents, demonstrating potential applications in organic synthesis (Mejía & Togni, 2012).

Organic Synthesis

  • 1,3,5-Tris(hydrogensulfato) benzene (THSB) has been used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting its role in the synthesis of specialized organic compounds (Karimi-Jaberi et al., 2012).
  • The study of the polymorphism through desolvation of the solvates of a van der Waals host molecule reveals the potential of these compounds in crystallography and material science (Bhattacharya & Saha, 2013).

Material Science

  • A study focused on the synthesis and optimization of 1,3-Bis(isocyanatomethyl) benzene from m-xylylenediamine and bis(trichloromethyl) Carbonate, highlighting its application in optical polymer composite materials (Jianxun et al., 2018).
  • Synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, an important intermediate in organic synthesis, suggests its use in pharmaceuticals and pesticides (We, 2015).

Chemistry and Reactions

  • Research on the reactivity of hypervalent iodine trifluoromethylation reagent with phenols shows the versatility of these compounds in chemical reactions (Stanek, Koller & Togni, 2008).
  • Synthesis and characterization of novel fluorine-containing polyetherimide demonstrate the compound's importance in creating new materials with unique properties (Xin-hai, 2010).

Additional Applications

  • The controlled halogenation of trifluoromethoxy and bis(trifluoromethoxy)benzene and their thermal stability suggests potential applications in specialized chemical processes (Herkes, 1977).

Future Directions

The field of trifluoromethylation is a rapidly advancing area of research, with new synthetic methods and applications being developed . Future research will likely continue to explore the unique properties of trifluoromethyl-containing compounds and develop new ways to synthesize and use these compounds .

properties

IUPAC Name

1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3F3O/c9-8(10,11)15-6-3-1-2-5(4-6)7(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKMMGLMTPETMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(Cl)(Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501230027
Record name Benzene, 1-(trichloromethoxy)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trichloromethoxy)-3-(trifluoromethyl)benzene

CAS RN

1404194-92-8
Record name Benzene, 1-(trichloromethoxy)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404194-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(trichloromethoxy)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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